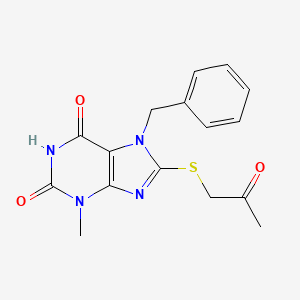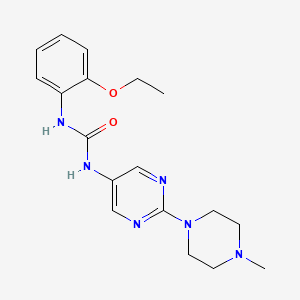![molecular formula C18H20ClN3O4S B2740206 N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1251609-20-7](/img/structure/B2740206.png)
N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Corrosion Inhibition
Yıldırım and Çetin (2008) investigated the use of acetamide derivatives in corrosion prevention. They synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and evaluated their efficiency in inhibiting corrosion on steel coupons in acidic and oil mediums. The study demonstrated promising inhibition efficiencies, particularly at specific inhibitor concentrations in the acidic medium (Yıldırım & Çetin, 2008).
Pharmacological Characterization
Grimwood et al. (2011) characterized a novel κ-opioid receptor antagonist, PF-04455242, which is structurally related to the compound . The antagonist showed high affinity for human, rat, and mouse κ-opioid receptors and negligible affinity for other opioid receptors. This research provided insights into the potential of similar compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Antibacterial and Anti-Enzymatic Potential
A study by Nafeesa et al. (2017) involved the synthesis of N-substituted derivatives of acetamide, which showed antibacterial and anti-enzymatic properties. The research highlighted the potential of these compounds in developing new antibacterial agents (Nafeesa et al., 2017).
Insecticidal Activity
Bakhite et al. (2014) explored the insecticidal properties of pyridine derivatives. Their study indicated that some of these compounds possess moderate to strong aphidicidal activities, suggesting their potential use in pest control (Bakhite et al., 2014).
Antibacterial and Antifungal Activities
Patel and Agravat (2007) synthesized new compounds from 2-amino substituted benzothiazole and p-acetamidobenzenesulfonyl chloride. These compounds were screened for antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Patel & Agravat, 2007).
Oxidation Reactivity
Pailloux et al. (2007) described the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamides, revealing various oxidation products and their potential applications in chemical synthesis (Pailloux et al., 2007).
Synthesis and Antibacterial Evaluation
Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores and evaluated their antibacterial potentials. This research contributes to the development of new antibacterial drugs (Iqbal et al., 2017).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O4S/c19-15-6-2-3-7-16(15)20-17(23)13-21-12-14(8-9-18(21)24)27(25,26)22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPBGAWIEABPOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


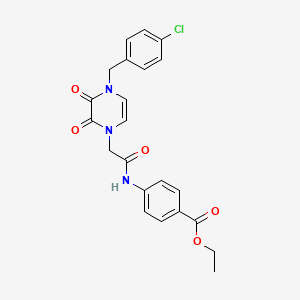
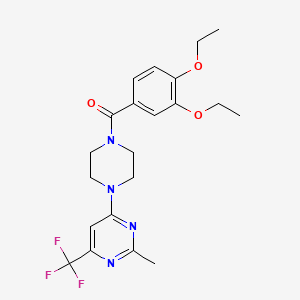
![(Tetrahydrofuran-2-ylmethyl)-[2-furan-2-yl-4-(4-chlorophenylsulfonyl) oxazol-5-yl]amine](/img/structure/B2740128.png)
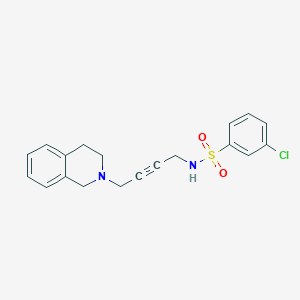
![4-tert-butyl-N-[2-(4-chlorophenyl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2740132.png)
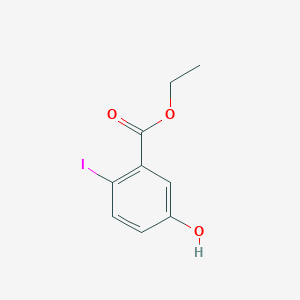
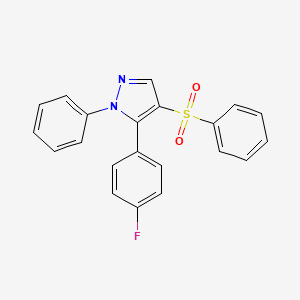
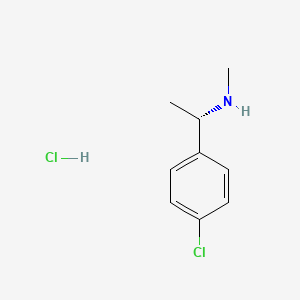

![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
![4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-2-methyl-6-pyrazol-1-ylpyrimidine](/img/structure/B2740142.png)
